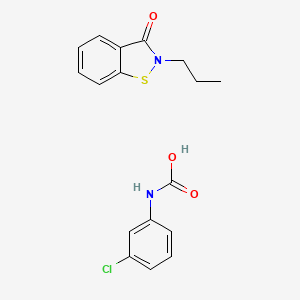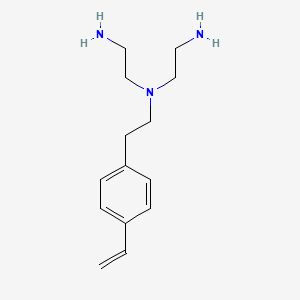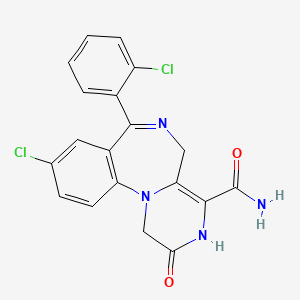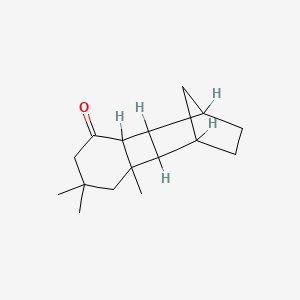
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one is a complex organic compound with a unique structure It belongs to the class of bicyclic compounds and is characterized by its decahydro and trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one involves multiple steps, typically starting from simpler organic molecules. The process often includes hydrogenation, methylation, and cyclization reactions. Specific conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Aplicaciones Científicas De Investigación
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Decahydro-5,5,8a-trimethyl-2-naphthalenyl acetate
- Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-carbaldehyde
- Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalin-5-ol
Uniqueness
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one is unique due to its specific structural features, such as the presence of the methanobiphenylene core and the trimethyl groups
Propiedades
Número CAS |
64394-27-0 |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
6,6,8-trimethyltetracyclo[8.2.1.02,9.03,8]tridecan-4-one |
InChI |
InChI=1S/C16H24O/c1-15(2)7-11(17)14-12-9-4-5-10(6-9)13(12)16(14,3)8-15/h9-10,12-14H,4-8H2,1-3H3 |
Clave InChI |
JNPCAUBXOJEGKN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2C3C4CCC(C4)C3C2(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



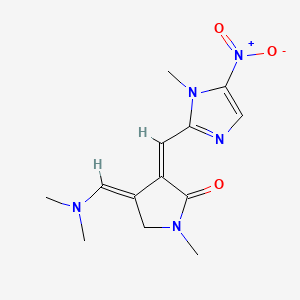
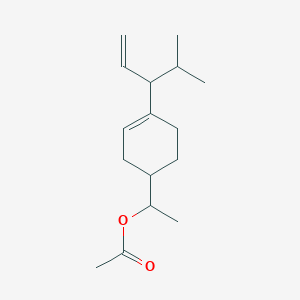
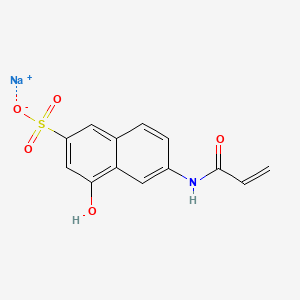

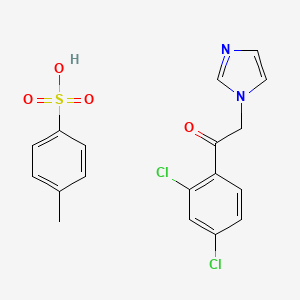
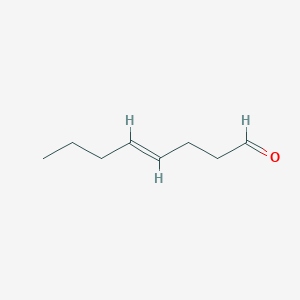
![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
